Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin

Description

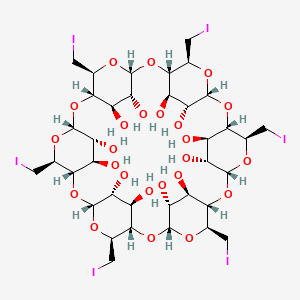

Structural Definition and Chemical Identity

This compound is a completely functionalized alpha-cyclodextrin derivative bearing the molecular formula C₃₆H₅₄I₆O₂₄ and a molecular weight of 1632.22 grams per mole. The compound represents a systematic modification of the native alpha-cyclodextrin structure, where all six primary hydroxyl groups located at the 6-position of each glucose unit have been replaced with iodine atoms. This structural modification fundamentally alters the chemical behavior and physical properties of the original cyclodextrin molecule while maintaining the characteristic cyclic oligosaccharide framework.

The chemical identity of this compound is established through its unique CAS registry number 131105-41-4, which distinguishes it from other cyclodextrin derivatives and facilitates its identification in chemical databases and literature. The systematic name, alpha-Cyclodextrin,6A,6B,6C,6D,6E,6F-hexadeoxy-6A,6B,6C,6D,6E,6F-hexaiodo, precisely describes the chemical transformation where six deoxy-iodo substitutions have occurred at specific positions around the cyclodextrin ring.

The physical characteristics of this compound reflect the significant impact of iodine substitution on the original cyclodextrin structure. The compound appears as an off-white solid powder with a melting point range of 223-227°C, indicating thermal stability suitable for various synthetic applications. The solubility profile demonstrates a marked shift toward organic solvents, particularly polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, while showing complete insolubility in water and other common protic solvents. This solubility behavior represents a fundamental departure from native alpha-cyclodextrin, which exhibits high water solubility, and reflects the increased hydrophobic character imparted by the iodine substitutions.

The structural integrity of the cyclodextrin framework remains preserved despite extensive chemical modification, as evidenced by nuclear magnetic resonance spectroscopy data that confirms the maintenance of the characteristic cyclic arrangement of glucose units. Proton nuclear magnetic resonance analysis reveals distinct chemical shifts corresponding to the modified glucose ring protons, with the 6-position showing characteristic patterns consistent with iodine substitution. The preservation of the cyclodextrin's fundamental structural features ensures that the compound retains the essential geometric properties that define cyclodextrin chemistry, including the truncated cone shape and the ability to form inclusion complexes, albeit with significantly altered guest molecule preferences due to the modified rim chemistry.

Historical Development of Iodinated Cyclodextrin Derivatives

The development of iodinated cyclodextrin derivatives emerged from the broader historical context of cyclodextrin chemistry, which traces its origins to the pioneering work of Antoine Villiers in 1891, when cyclodextrins were first described and initially termed "cellulosine". The fundamental understanding of cyclodextrin structure was established through the systematic investigations of Freudenberg and his research team in the early 1930s, who demonstrated that cyclodextrins are composed of glucose units linked by alpha-1,4-glycosidic bonds. This foundational knowledge provided the theoretical framework necessary for subsequent efforts to modify cyclodextrin structures through selective chemical transformations.

The specific development of perhalogenated cyclodextrin derivatives, including iodinated compounds, represents a significant advancement in cyclodextrin modification strategies that emerged as researchers sought to create versatile intermediates for further functionalization. The introduction of halogen atoms at specific positions of the cyclodextrin structure was recognized as a powerful synthetic strategy because halogenated cyclodextrins serve as excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. This approach proved particularly valuable for creating cyclodextrin derivatives with enhanced reactivity and improved synthetic accessibility compared to direct modification of the native hydroxyl groups.

The synthesis of this compound specifically involves the complete functionalization of primary alcohols at the 6-position of all glucose units in alpha-cyclodextrin. The synthetic methodology typically employs triphenylphosphine and iodine in dimethylformamide as the reaction medium, with the transformation proceeding under controlled temperature conditions. The reaction mixture is maintained at 80°C under an inert nitrogen atmosphere for extended periods, typically 18 hours, to ensure complete conversion of all primary hydroxyl groups to the corresponding iodo derivatives. Following the reaction, the pH is adjusted using sodium methoxide in methanol, and the product is isolated through precipitation and filtration processes.

The development of efficient synthetic routes for perhalogenated cyclodextrins addressed several critical challenges in cyclodextrin chemistry, particularly the need for regioselective modification and the creation of stable intermediates suitable for large-scale synthesis. The complete functionalization approach employed in the synthesis of this compound offers the significant advantage of eliminating positional isomer formation, which represents a major complication in partially substituted cyclodextrin derivatives. This synthetic strategy has proven particularly valuable because it provides access to uniformly modified cyclodextrin derivatives that can serve as well-defined starting materials for subsequent chemical transformations.

The technological evolution of cyclodextrin-based chemical modifications has accelerated significantly since the early 2000s, with patent activity in the field showing dramatic increases during this period. The development of iodinated cyclodextrin derivatives reflects this broader trend toward sophisticated cyclodextrin modifications, driven by the recognition that systematically modified cyclodextrins offer enhanced performance characteristics compared to native cyclodextrins in many applications. The historical progression from basic cyclodextrin chemistry to advanced synthetic methodologies capable of producing compounds like this compound demonstrates the maturation of cyclodextrin science as a sophisticated field of chemical research.

Positional Isomerism in Alpha-Cyclodextrin Functionalization

Positional isomerism represents one of the most significant challenges in cyclodextrin functionalization chemistry, arising from the multiple reactive hydroxyl groups present at different positions around the cyclodextrin ring structure. Alpha-cyclodextrin possesses eighteen hydroxyl groups arranged in two distinct types: twelve secondary hydroxyl groups located at the 2- and 3-positions of each glucose unit, and six primary hydroxyl groups positioned at the 6-position. The differential reactivity of these hydroxyl groups creates complex reaction mixtures when partial functionalization is attempted, leading to numerous positional isomers that require separation and purification procedures.

The regioselective preparation of cyclodextrin derivatives requires sophisticated synthetic strategies to achieve specific substitution patterns while minimizing the formation of undesired isomers. Three principal approaches have been developed for achieving regioselective cyclodextrin functionalization: straightforward selective modification targeting specific positions based on inherent reactivity differences; protection-deprotection strategies that temporarily mask certain hydroxyl groups to direct reactivity toward desired positions; and non-selective modification followed by purification to isolate specific isomers. Each approach presents distinct advantages and limitations, with the choice of strategy dependent on the specific functionalization pattern desired and the scale of synthesis required.

The synthesis of this compound represents an application of the complete functionalization strategy, which eliminates positional isomerism concerns by converting all primary hydroxyl groups to the same functional group. This approach offers significant synthetic advantages because it avoids the complex mixture of positional isomers that would result from partial iodination reactions. The complete substitution strategy ensures that all six glucose units in the alpha-cyclodextrin ring bear identical modifications at the 6-position, resulting in a single, well-defined product with uniform chemical properties.

| Functionalization Strategy | Isomer Formation | Advantages | Limitations |

|---|---|---|---|

| Complete substitution | None | Single product, no separation required | Limited structural diversity |

| Selective monosubstitution | Minimal | High regioselectivity possible | Low overall yield |

| Disubstitution patterns | Multiple | Intermediate complexity | Requires separation |

| Partial substitution | Extensive | Structural diversity | Complex purification |

Research into positional isomerism has revealed that disubstituted alpha-cyclodextrin derivatives can generate multiple regioisomers depending on the relative positions of the two substituted sites. Specifically, three distinct positional isomers are possible for disubstituted alpha-cyclodextrin derivatives: adjacent substitution patterns, where modifications occur on neighboring glucose units; alternating patterns with one glucose unit separation; and distant patterns with maximum separation between substituted positions. The separation and characterization of these isomers require advanced analytical techniques, particularly high-performance liquid chromatography, which can resolve the subtle differences in molecular structure and physicochemical properties.

The development of methods for separating and isolating specific positional isomers has become increasingly sophisticated, with researchers successfully achieving gram-scale separations of cyclodextrin regioisomers. The separation process often involves the formation of pseudoenantiomeric mixtures, where isomers with identical substitution patterns but different spatial arrangements can be resolved using specialized chromatographic conditions. Temperature control during chromatographic separation has proven particularly important, with analytical-scale resolution of pseudoenantiomers achieved at reduced temperatures around 10°C.

The challenge of positional isomerism extends beyond simple separation concerns to fundamental questions of structure-activity relationships in cyclodextrin chemistry. Studies examining the retention behavior of positional isomers on hydrophobic chromatographic columns have revealed that the spatial arrangement of substituents significantly influences the overall hydrophobic character of the molecule. Cyclodextrin derivatives with substitutions positioned far apart from each other tend to exhibit different retention characteristics compared to those with adjacent substitutions, indicating that the relative positioning of modifications affects the overall molecular conformation and interaction properties. This understanding has important implications for the design of cyclodextrin derivatives with specific performance characteristics, emphasizing the critical importance of controlling not only the degree of substitution but also the precise positioning of functional groups around the cyclodextrin ring.

Properties

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54I6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULWFJRVJSIAHC-RWMJIURBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CI)CI)CI)CI)CI)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CI)CI)CI)CI)CI)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54I6O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1632.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triphenylphosphine-Iodine Mediated Halogenation

The most widely reported method involves the direct iodination of alpha-cyclodextrin precursors using triphenylphosphine (PPh₃) and iodine (I₂) in dimethylformamide (DMF). This approach follows the Vilsmeier-Haack reaction mechanism, where hydroxyl groups at the C-6 position are converted to iodide via a two-step nucleophilic substitution.

Reaction Conditions:

-

Precursor: Hexakis(2,3-di-O-methyl)-alpha-cyclodextrin (DM-α-CD) is commonly used to enhance regioselectivity.

-

Reagents: PPh₃ (6 equivalents) and I₂ (6 equivalents) in anhydrous DMF.

-

Temperature: 60–80°C under nitrogen atmosphere.

-

Duration: 24–48 hours.

The reaction proceeds via the formation of a phosphonium intermediate, where PPh₃ activates the hydroxyl group for subsequent iodide substitution. The stoichiometric ratio ensures complete substitution at all six C-6 positions.

Challenges:

-

Byproduct Formation: Triphenylphosphine oxide (TPPO) is generated, complicating purification.

-

Solvent Limitations: DMF’s high boiling point (153°C) necessitates prolonged distillation for removal.

Yield: 60–75% after column chromatography (silica gel, chloroform/methanol eluent).

Mesityl Chloride Activation

To circumvent TPPO removal issues, mesityl chloride (MsCl) has been explored as an activating agent. In this method, DM-α-CD is first converted to its mesylate derivative, which is then subjected to iodide substitution.

Procedure:

-

Mesyation: DM-α-CD reacts with MsCl in pyridine at 5°C to form hexakis(6-O-methylsulfonyl-2,3-di-O-methyl)-alpha-cyclodextrin.

-

Iodide Substitution: The mesylate intermediate reacts with sodium iodide (NaI) in acetone under reflux.

Advantages:

Solid-State Mechanochemical Synthesis

Recent advances include solvent-free methods using ball milling. Alpha-cyclodextrin, iodine, and PPh₃ are ground in a stoichiometric ratio, leveraging mechanical energy to drive the reaction.

Conditions:

-

Milling Time: 2–4 hours.

-

Temperature: Ambient.

Efficiency:

Optimization of Reaction Parameters

Solvent Selection

DMF remains the solvent of choice due to its ability to dissolve both cyclodextrin and iodine. Alternatives like dimethyl sulfoxide (DMSO) show lower yields (50–55%) due to incomplete substitution.

Temperature and Time

Elevated temperatures (80°C) accelerate substitution but risk decomposition. A balance is achieved at 70°C for 36 hours, maximizing yield while minimizing side reactions.

Stoichiometry

A 1:1 molar ratio of cyclodextrin to iodine ensures complete substitution. Excess iodine (>6 equivalents) leads to over-halogenation at non-C-6 positions.

Characterization and Purification

Spectroscopic Analysis

Thermal Gravimetric Analysis (TGA)

Decomposition onset at 235°C, indicating thermal stability suitable for pharmaceutical applications.

Purification Techniques

-

Column Chromatography: Silica gel with chloroform/methanol (9:1) effectively separates TPPO.

-

Recrystallization: Ethanol/water mixtures yield crystalline product (purity >95%).

Industrial-Scale Production Challenges

Cost and Scalability

Regulatory Considerations

-

Purity Standards: Pharmaceutical-grade synthesis demands >99% purity, achievable only via multi-step purification.

Comparative Analysis with Halogenated Cyclodextrins

| Property | Hexakis-6-Iodo-α-CD | Hexakis-6-Bromo-α-CD | Octakis-6-Iodo-γ-CD |

|---|---|---|---|

| Molecular Weight | 1632.23 g/mol | 1420.18 g/mol | 2176.45 g/mol |

| Reactivity | High (I⁻) | Moderate (Br⁻) | High (I⁻) |

| Thermal Stability | 235°C | 210°C | 240°C |

| Solubility in Water | 12 mg/mL | 18 mg/mL | 8 mg/mL |

Iodo derivatives exhibit superior leaving-group ability, making them preferred for further functionalization.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as azides, to form azido derivatives.

Reduction Reactions: The compound can be reduced to form deiodinated cyclodextrins.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Sodium azide (NaN3) in DMF at elevated temperatures (e.g., 60°C) is commonly used for azide substitution.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used for deiodination.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed under controlled conditions.

Major Products

Azido Derivatives: Formed from substitution reactions with azides.

Deiodinated Cyclodextrins: Resulting from reduction reactions.

Scientific Research Applications

Scientific Research Applications

1. Drug Delivery Systems

- Enhanced Solubility and Stability : HICD significantly improves the solubility and stability of poorly soluble drugs, which is crucial for effective therapeutic outcomes. This is particularly beneficial for hydrophobic drugs that require enhanced bioavailability for effective treatment .

- Encapsulation Mechanism : The compound's ability to form inclusion complexes allows it to encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release. This mechanism has been extensively studied in various drug formulations .

2. Molecular Recognition

- Selective Binding : HICD's structural modifications allow for selective binding to specific target molecules, which is advantageous in drug design and delivery systems. This property has been utilized in studies focusing on molecular recognition processes in biological systems .

- Case Studies :

- Antiviral Applications : Research indicates that HICD can encapsulate antiviral agents, enhancing their solubility and stability, leading to significant antiviral activity against pathogens like influenza A virus.

- Cancer Therapy : In vitro studies have shown that HICD can improve the pharmacokinetic profiles of chemotherapeutic agents, enhancing their efficacy against tumor cells by increasing cytotoxic effects.

3. Environmental Applications

- Pollutant Encapsulation : Beyond pharmaceuticals, HICD's capacity to encapsulate environmental pollutants makes it a candidate for environmental remediation efforts. Its ability to form stable complexes with various contaminants can aid in their removal from ecosystems.

Data Table: Comparison of Cyclodextrin Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin | Iodine substitutions at C6 | Enhanced reactivity; effective drug encapsulation |

| Hexakis-6-Bromo-6-Deoxy-alpha-Cyclodextrin | Bromine substitutions at C6 | Improved hydrophobicity; selective molecular recognition |

| Heptakis-6-Bromo-6-Deoxy-beta-Cyclodextrin | Seven glucose units | Different binding affinities due to structural variations |

HICD exhibits notable biological activities primarily through its ability to form inclusion complexes with guest molecules. The iodine substitutions enhance its binding affinities compared to other halogenated derivatives. Key mechanisms include:

- Encapsulation : Protects lipophilic drugs from degradation.

- Molecular Recognition : Facilitates selective binding to target molecules.

Safety Profile

Toxicological assessments indicate that HICD exhibits low toxicity levels, making it a promising candidate for further development in clinical settings. Its biocompatibility and biodegradability are additional advantages for its application in medical and environmental fields .

Mechanism of Action

The mechanism of action of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin primarily involves its ability to form inclusion complexes with various guest molecules. The iodine atoms enhance its binding affinity and selectivity for specific molecules, making it useful in applications like drug delivery and molecular recognition . The molecular targets and pathways involved depend on the specific guest molecules and the context of its use.

Comparison with Similar Compounds

Substituent-Specific Properties

The following table compares Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin with other 6-substituted alpha-cyclodextrin derivatives:

*Molecular weight calculated based on formula C₃₆H₅₄I₆O₂₄.

Biological Activity

Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin (HICD) is a modified cyclodextrin that has garnered attention for its unique biological activities and potential applications in drug delivery and molecular recognition. This article examines the biological activity of HICD, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

HICD is derived from alpha-cyclodextrin, which consists of six glucose units arranged in a cyclic structure. The modification involves the substitution of hydroxyl groups with iodine atoms at the 6-position of each glucose unit. This alteration enhances the compound's hydrophobic properties and allows for increased interaction with various bioactive molecules.

The synthesis typically involves the use of iodine and a suitable solvent, such as dimethylformamide (DMF), often employing triphenylphosphine as a reducing agent to facilitate the iodination process. The general reaction can be summarized as follows:

HICD exhibits biological activity primarily through its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins allows them to encapsulate various drugs, enhancing their solubility and bioavailability. The iodine substitutions improve binding affinities and reactivity compared to other halogenated derivatives.

Key mechanisms include:

- Encapsulation : HICD can encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release.

- Molecular Recognition : The unique structure allows for selective binding to specific target molecules, which is beneficial in drug design and delivery systems.

Case Studies

- Antiviral Applications : Research has shown that HICD can effectively inhibit viral infections by encapsulating antiviral agents. A study demonstrated that HICD derivatives exhibited significant antiviral activity against influenza A virus by enhancing the solubility and stability of antiviral compounds within their cavities .

- Cancer Therapy : HICD has been investigated for its potential in delivering chemotherapeutic agents. In vitro studies indicated that HICD could enhance the cytotoxic effects of certain anticancer drugs by improving their pharmacokinetic profiles, thus increasing their efficacy against tumor cells .

- Toxin Inhibition : Similar to other cyclodextrins, HICD has been evaluated for its ability to inhibit toxins, such as anthrax lethal toxin. Its structural properties enable it to block the transmembrane pore formed by protective antigens, thereby preventing cytotoxic effects in human cells .

Data Table: Comparison of Cyclodextrin Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Iodine substitutions at C6 | Enhanced reactivity; effective drug encapsulation |

| Hexakis-6-Bromo-6-Deoxy-alpha-Cyclodextrin | Bromine substitutions at C6 | Improved hydrophobicity; selective molecular recognition |

| Heptakis-6-Bromo-6-Deoxy-beta-Cyclodextrin | Seven glucose units | Different binding affinities due to structural variations |

Research Findings

Recent studies have highlighted several important findings regarding HICD:

- Improved Drug Delivery : HICD significantly enhances the solubility and stability of poorly soluble drugs, leading to improved therapeutic outcomes in various applications .

- Environmental Applications : Beyond pharmaceuticals, HICD's ability to encapsulate pollutants makes it useful in environmental remediation efforts .

- Safety Profile : Toxicological assessments indicate that HICD exhibits low toxicity levels, making it a promising candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin, and how can purity be validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of hydroxyl groups at the C6 position using iodine and triphenylphosphine in anhydrous dimethylformamide (DMF) under nitrogen . Purification involves column chromatography (silica gel, methanol/chloroform gradient), followed by recrystallization. Validate purity using:

- 1H/13C NMR : Confirm iodine substitution by observing shifts in C6 proton signals (δ 3.4–3.8 ppm) and carbon signals (C6 at ~40 ppm) .

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak at m/z 1904.26 (calculated for C₄₂H₆₃I₇O₂₈) .

Q. How does the iodine substitution impact solubility in polar vs. nonpolar solvents?

- Methodological Answer : Iodination reduces hydrophilicity. Test solubility by:

- Preparing saturated solutions in DMSO, water, and chloroform.

- Quantify solubility via gravimetric analysis after solvent evaporation .

- Compare with native α-cyclodextrin; iodinated derivatives show reduced aqueous solubility (~2.5 mg/mL vs. 14.5 mg/mL for native α-CD) due to hydrophobic iodine groups .

Q. What spectroscopic techniques are critical for characterizing host-guest interactions with this derivative?

- Methodological Answer : Use:

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kₐ) by titrating the guest (e.g., adamantane derivatives) into cyclodextrin solutions .

- ROESY NMR : Identify spatial proximity between host/guest protons (e.g., cross-peaks between iodine-substituted C6 and guest aromatic protons) .

Advanced Research Questions

Q. How can contradictory data on binding affinities for Hexakis-6-Iodo-α-CD be resolved?

- Methodological Answer : Contradictions may arise from:

- Solvent Effects : Ensure consistent solvent systems (e.g., DMSO may disrupt hydrophobic interactions).

- Guest Conformation : Use molecular dynamics (MD) simulations to assess guest flexibility in the cavity .

- Replicate Studies : Cross-validate using orthogonal methods (e.g., fluorescence quenching + ITC) .

Q. What experimental designs are suitable for studying iodine substituent stability under physiological conditions?

- Methodological Answer :

- Hydrolysis Assay : Incubate the compound in PBS (pH 7.4, 37°C) and monitor iodine release via ICP-MS over 24–72 hours .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures; compare with non-iodinated analogs (iodine lowers thermal stability by ~20°C) .

- Control Variables : Include antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .

Q. How do substituent positions (C2/C3 vs. C6) influence host-guest selectivity in Hexakis-6-Iodo-α-CD?

- Methodological Answer :

- Competitive Binding Assays : Compare binding of guests (e.g., naproxen vs. ibuprofen) to iodinated vs. C2/C3-methylated α-CD derivatives .

- X-ray Crystallography : Resolve crystal structures to map substituent steric effects on cavity geometry .

- Free Energy Calculations : Use MM-PBSA simulations to quantify substituent contributions to binding energy .

Q. What strategies mitigate batch-to-batch variability in iodinated cyclodextrin synthesis?

- Methodological Answer :

- Standardize Reaction Conditions : Control humidity (<5% H₂O), use freshly distilled DMF, and calibrate iodine stoichiometry (±2% error) .

- Quality Control (QC) Metrics : Require ≥97% purity (HPLC, C18 column, acetonitrile/water mobile phase) and ≤3% residual triphenylphosphine oxide (FT-IR peak at 1280 cm⁻¹) .

Methodological Frameworks for Research Design

Q. How to formulate a FINER research question for studying this compound’s drug delivery efficacy?

- Guidance : Apply the FINER criteria:

- Feasible : Use in vitro models (e.g., Caco-2 cells) before animal studies.

- Novel : Compare release kinetics with β-CD or HP-β-CD derivatives.

- Ethical : Adhere to OECD guidelines for cytotoxicity testing .

- Relevant : Target low-solubility drugs (e.g., paclitaxel) for oncology applications .

Q. What statistical approaches are appropriate for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values.

- ANOVA with Tukey’s Post Hoc : Compare means across multiple derivatives (e.g., iodinated vs. sulfated α-CD) .

- Power Analysis : Ensure n ≥ 6 replicates to detect 20% differences with 95% confidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.